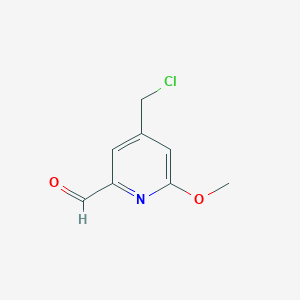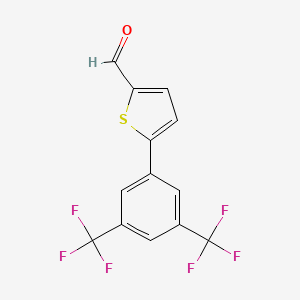![molecular formula C15H16O7 B14853906 methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allamandicin is a bioactive compound isolated from the plant Allamanda cathartica, which belongs to the family Apocynaceae. This compound is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction of the compound from the stem bark of Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The stem bark is collected and shade-dried to preserve its bioactive components.
Extraction: The dried bark is powdered and extracted using solvents such as ethanol or methanol. The extract is then filtered and concentrated under reduced pressure.
Purification: The concentrated extract is subjected to chromatographic techniques, such as column chromatography, to isolate allamandicin.
Industrial Production Methods
Industrial production of allamandicin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of allamandicin for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives with potential bioactivity.
Reduction: Reduction reactions can modify the functional groups in allamandicin, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the allamandicin molecule, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of allamandicin with enhanced or modified bioactivity. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Allamandicin has been extensively studied for its scientific research applications, including:
Chemistry: Allamandicin is used as a lead compound in the synthesis of new bioactive molecules.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Allamandicin exhibits anticancer activity and is being investigated for its potential use in cancer therapy.
Mecanismo De Acción
Allamandicin exerts its effects through various molecular targets and pathways. The compound interacts with cellular enzymes and proteins, disrupting their normal function. For example, allamandicin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential skin-whitening agent. Additionally, allamandicin induces apoptosis in cancer cells by activating caspase enzymes and promoting cell death .
Comparación Con Compuestos Similares
Similar Compounds
Allamandin: Another bioactive compound from Allamanda cathartica with similar antimicrobial properties.
Plumericin: An iridoid lactone with anti-inflammatory and anticancer activities.
Isoplumericin: A derivative of plumericin with enhanced bioactivity.
Uniqueness of Allamandicin
Allamandicin is unique due to its potent tyrosinase inhibitory activity and its ability to induce apoptosis in cancer cells. Its diverse pharmacological properties make it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C15H16O7 |
|---|---|
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3/t6-,7+,9-,10+,11+,14+,15-/m0/s1 |
Clave InChI |
RMYLCIMGXGYTTK-NUOPGBMCSA-N |
SMILES isomérico |
C[C@@H]([C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O)O |
SMILES canónico |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)







